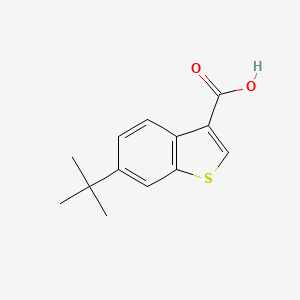

6-Tert-butyl-1-benzothiophene-3-carboxylic acid

CAS No.: 932929-10-7

Cat. No.: VC2477986

Molecular Formula: C13H14O2S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932929-10-7 |

|---|---|

| Molecular Formula | C13H14O2S |

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | 6-tert-butyl-1-benzothiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H14O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3,(H,14,15) |

| Standard InChI Key | GLMCOVPJTAOHEL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O |

Introduction

Chemical Identity and Structure

6-Tert-butyl-1-benzothiophene-3-carboxylic acid is identified by the CAS registry number 932929-10-7 and possesses the molecular formula C13H14O2S . The compound has a molecular weight of approximately 234.32 g/mol, with slight variations in reported values between sources (234.31-234.32 g/mol) . The structure comprises a benzothiophene scaffold with a tert-butyl substituent at the 6-position of the benzene ring and a carboxylic acid group at the 3-position of the thiophene ring. This specific arrangement of functional groups contributes to its chemical reactivity and potential applications in various scientific fields.

The key structural features of this compound include:

-

A fused ring system consisting of a benzene ring and a thiophene ring

-

A tert-butyl group providing steric bulk and lipophilicity

-

A carboxylic acid functional group offering sites for chemical modifications and hydrogen bonding

-

A sulfur atom in the heterocyclic ring contributing to unique electronic properties

Physical and Chemical Properties

The physical and chemical properties of 6-Tert-butyl-1-benzothiophene-3-carboxylic acid are critical for understanding its behavior in various applications. The compound is typically available as a solid at room temperature, though detailed information on its melting point, solubility, and other physical properties is limited in the provided search results. The carboxylic acid functionality makes it capable of participating in acid-base reactions and forming salts, esters, and amides through standard carboxylic acid chemistry.

The following table summarizes the key chemical identity information available from commercial sources:

Synthesis and Structural Significance

Structural Features and Reactivity

The tert-butyl group at the 6-position of the benzothiophene core provides steric protection and influences the compound's reactivity and stability. This bulky substituent can affect:

-

The molecular conformation and crystal packing

-

Lipophilicity and membrane permeability

-

Metabolic stability by preventing enzymatic attack at certain positions

-

Electronic distribution within the molecule

The carboxylic acid functionality at the 3-position of the benzothiophene core allows for various chemical transformations, making the compound versatile as a synthetic intermediate. Potential modifications include:

-

Esterification to form corresponding esters

-

Amidation to form amide derivatives

-

Reduction to alcohols

-

Decarboxylation reactions

-

Formation of acid halides for further functionalization

These structural features collectively contribute to the compound's potential utility in medicinal chemistry and materials science applications.

Biological Activities and Applications

Applications in Materials Science

Beyond pharmaceutical applications, benzothiophene derivatives have potential uses in materials science, particularly related to their optical properties. The unique electronic structure of the benzothiophene core, combined with the electronic effects of the tert-butyl and carboxylic acid substituents, may confer interesting photophysical properties to the compound or its derivatives.

The carboxylic acid functionality can also serve as a point of attachment for creating more complex materials, such as:

-

Polymeric materials through esterification or amidation reactions

-

Surface-functionalized materials

-

Coordination complexes with various metal ions

-

Photoactive materials with tunable properties

Research Status and Future Directions

Future Research Opportunities

Several promising research avenues for 6-Tert-butyl-1-benzothiophene-3-carboxylic acid include:

-

Detailed structure-activity relationship studies to better understand how the tert-butyl and carboxylic acid substituents affect biological activity

-

Development of synthetic methodologies for more efficient and selective production

-

Exploration of derivatization strategies to create libraries of related compounds with enhanced properties

-

Investigation of specific biological targets and mechanisms of action

-

Evaluation of potential applications in materials science, particularly related to optical properties

Research into the synthesis of biodegradable polymers utilizing the carboxylic acid functionality represents another potential direction, as suggested by work on related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume